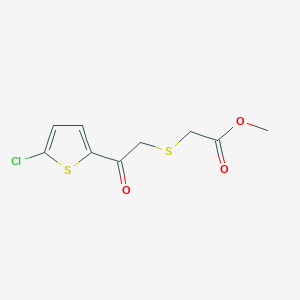

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate

説明

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate is a sulfur-containing organic compound featuring a methyl ester, a thioether linkage, and a 5-chlorothiophene moiety. Its molecular structure combines aromatic heterocyclic (thiophene) and aliphatic ester functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

特性

分子式 |

C9H9ClO3S2 |

|---|---|

分子量 |

264.8 g/mol |

IUPAC名 |

methyl 2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanylacetate |

InChI |

InChI=1S/C9H9ClO3S2/c1-13-9(12)5-14-4-6(11)7-2-3-8(10)15-7/h2-3H,4-5H2,1H3 |

InChIキー |

CCOOOSHROMXIKW-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CSCC(=O)C1=CC=C(S1)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and the ester functional group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

The following analysis compares Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs with Thioether and Ester Groups

Key Observations :

- Ester Group Influence: Methyl esters (e.g., target compound) generally offer lower molecular weight and higher volatility compared to ethyl esters (e.g., ). Ethyl esters may improve solubility in non-polar matrices .

- Heterocyclic vs. Aromatic Cores: Thiophene (target) and thiazole () rings differ in electronic properties.

- Substituent Effects : Chlorine (target) and methoxy () groups modulate electronic and steric properties. Chlorine increases electrophilicity, whereas methoxy groups donate electron density, altering reactivity in substitution reactions .

Functional Analogs in Pesticide Chemistry

Key Observations :

- Thioether vs. Phosphorothioate : The target compound’s thioether linkage is less reactive than phosphorothioates (e.g., dimethoate), which hydrolyze readily to toxic oxons .

- Bioactivity : Chlorothiophene derivatives (target) may exhibit herbicidal or antifungal activity akin to picoxystrobin but with distinct modes of action due to structural differences .

生物活性

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate has the following structural characteristics:

- Molecular Formula : C12H12ClO3S

- Molecular Weight : 273.74 g/mol

- CAS Number : 1154733-75-1

The compound features a thiophenyl group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. The following sections summarize key findings from various studies.

Anticancer Activity

-

In Vitro Studies : A study conducted on various cancer cell lines demonstrated that methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate showed notable cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. The IC50 values indicated strong activity comparable to established chemotherapeutics like 5-Fluorouracil .

Compound Cell Line IC50 (µM) Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate MCF-7 12.5 Methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate HepG-2 15.0

The mechanism by which methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase in T24 cancer cells, suggesting a disruption in DNA synthesis and replication processes .

Structure-Activity Relationship (SAR)

The presence of the chlorothiophenyl moiety is critical for enhancing the biological activity of this compound. Modifications to this group can significantly alter the potency and selectivity against different cancer types. For instance, replacing the chlorine atom with other substituents may reduce efficacy .

Case Studies

Several case studies have documented the effectiveness of methyl 2-((2-(5-chlorothiophen-2-yl)-2-oxoethyl)thio)acetate:

-

Study on MCF-7 Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound and observed dose-dependent cytotoxicity, supporting its potential as an anticancer agent.

- Findings : The study concluded that the compound's ability to induce apoptosis was linked to oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。